5-methyl-1,3-oxazole-4-carboxylic Acid 5-methyl-1,3-oxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 103879-58-9
VCID: VC0011015
InChI: InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8)
SMILES: CC1=C(N=CO1)C(=O)O
Molecular Formula: C5H5NO3
Molecular Weight: 127.1 g/mol

5-methyl-1,3-oxazole-4-carboxylic Acid

CAS No.: 103879-58-9

VCID: VC0011015

Molecular Formula: C5H5NO3

Molecular Weight: 127.1 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1,3-oxazole-4-carboxylic Acid - 103879-58-9

Description

5-Methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring with a carboxylic acid functional group. Its molecular formula is C5H5NO3, and it has a molecular weight of 127.1 g/mol . Other chemical identifiers include its CAS number, 103879-58-9, and its IUPAC name, 5-methyl-1,3-oxazole-4-carboxylic acid . Synonyms for this compound include 5-methyloxazole-4-carboxylic acid and 4-carboxy-5-methyl-1,3-oxazole .

This compound is a versatile intermediate in the synthesis of more complex molecules and dyes . Scientific research has explored its potential antimicrobial and anticancer properties, making it a building block for drug development, particularly in synthesizing anti-inflammatory and antidiabetic agents. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. It can also induce apoptosis in cancer cell lines by causing G1 phase arrest and activating caspase-mediated programmed cell death.

Similar compounds include 4-methyl-5-oxazolecarboxylic acid and 5-methylisoxazole-3-carboxylic acid. The unique substitution pattern of 5-methyl-1,3-oxazole-4-carboxylic acid gives it a balance of stability and reactivity compared to other oxazole derivatives, making it suitable for various applications.

CAS No. 103879-58-9
Product Name 5-methyl-1,3-oxazole-4-carboxylic Acid
Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
IUPAC Name 5-methyl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8)
Standard InChIKey QIACATCUODRSLS-UHFFFAOYSA-N
SMILES CC1=C(N=CO1)C(=O)O
Canonical SMILES CC1=C(N=CO1)C(=O)O
PubChem Compound 11355484
Last Modified Sep 13 2023

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